molecular formula C12H9ClN4 B7763712 6-chloro-2-phenyl-2H-benzotriazol-5-amine

6-chloro-2-phenyl-2H-benzotriazol-5-amine

Cat. No.: B7763712
M. Wt: 244.68 g/mol
InChI Key: VQJOWEVCMNYOEK-UHFFFAOYSA-N
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Description

6-chloro-2-phenyl-2H-benzotriazol-5-amine is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in medicinal chemistry and material sciences. Benzotriazole derivatives, including this compound, exhibit significant biological activities such as anticancer, antifungal, antibacterial, antiviral, and antioxidative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-phenyl-2H-benzotriazol-5-amine typically involves the introduction of a chloro group and a phenyl group into the benzotriazole scaffold. One common method is the reaction of 2-phenyl-1H-benzotriazole with chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-phenyl-2H-benzotriazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzotriazole derivatives, which can have enhanced biological or chemical properties.

Scientific Research Applications

6-chloro-2-phenyl-2H-benzotriazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2-phenyl-2H-benzotriazol-5-amine involves its interaction with biological targets such as enzymes and receptors. The compound’s large conjugated system allows it to form π–π stacking interactions and hydrogen bonds with these targets, leading to its biological effects. The specific pathways and molecular targets depend on the particular application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-phenyl-2H-benzotriazol-5-amine is unique due to the presence of both a chloro and a phenyl group, which enhance its chemical reactivity and biological activity compared to other benzotriazole derivatives. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

6-chloro-2-phenylbenzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c13-9-6-11-12(7-10(9)14)16-17(15-11)8-4-2-1-3-5-8/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJOWEVCMNYOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786931
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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